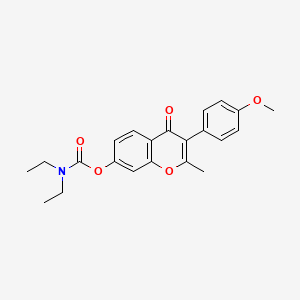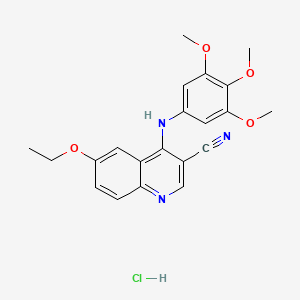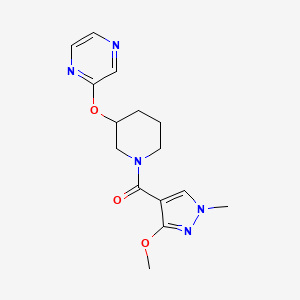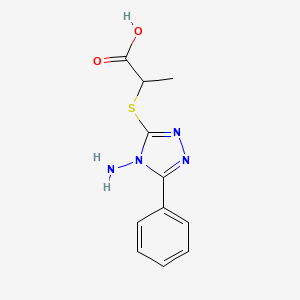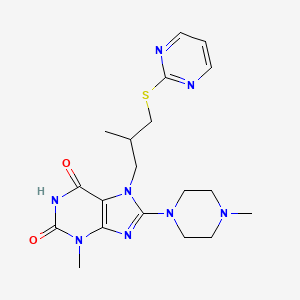
3-(3-Bromobenzamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Bromobenzamido)benzoic acid” is a derivative of benzoic acid, which is a white to light yellow crystal powder . It is soluble in alcohols and ethers, but insoluble in water . It is used as an organic synthesis reagent .
Synthesis Analysis
The synthesis of benzamides, which includes “3-(3-Bromobenzamido)benzoic acid”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “3-(3-Bromobenzamido)benzoic acid” is similar to that of benzoic acid, with the addition of a bromobenzamido group . The molecular weight of benzoic acid is 201.017 .Chemical Reactions Analysis
Benzoic acid, the parent compound of “3-(3-Bromobenzamido)benzoic acid”, reacts with hydroxyl radicals in both gas and aqueous phases . The reaction rate constants follow the order of meta addition > para addition > ortho addition .Physical And Chemical Properties Analysis
Benzoic acid, from which “3-(3-Bromobenzamido)benzoic acid” is derived, has several physical properties. It has a density, color, hardness, melting and boiling points, and electrical conductivity . It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .Scientific Research Applications
Pharmaceutical Industry
3-(3-Bromobenzamido)benzoic acid: is a benzamide derivative, a class of compounds with significant applications in the pharmaceutical industry. Benzamides are integral to the structure of various drug compounds, including those used for treating cancer, hypercholesterolemia, and juvenile hyperactivity . They also exhibit anti-tumour, antibacterial, anti-fungal, and anti-inflammatory properties .
Material Science
In material science, benzamide derivatives like 3-(3-Bromobenzamido)benzoic acid are used in the synthesis of advanced materials. Their molecular structure can influence the physical properties of materials, which is crucial for developing new materials with specific characteristics .
Green Chemistry
The synthesis of benzamides, including 3-(3-Bromobenzamido)benzoic acid , can be achieved through eco-friendly processes. Methods involving ultrasonic irradiation and solid acid catalysts offer a green and efficient pathway for the preparation of these compounds, which is beneficial for sustainable chemistry practices .
Analytical Chemistry
3-(3-Bromobenzamido)benzoic acid: can serve as an analytical reagent. Its derivatives are often used in spectroscopic studies, such as Raman spectroscopy, to understand the structure and behavior of molecules under various conditions .
Catalyst Development
This compound provides active sites for the synthesis of benzamides, which are used widely in various industries. The development of superior and recoverable catalysts using 3-(3-Bromobenzamido)benzoic acid can lead to more efficient industrial processes .
Antioxidant and Antibacterial Research
Benzamide derivatives, including 3-(3-Bromobenzamido)benzoic acid , have shown potential in antioxidant and antibacterial applications. They can be synthesized to create compounds with effective free radical scavenging and metal chelating activities, which are valuable in medical research .
Safety and Hazards
Future Directions
Benzoic acid derivatives, including “3-(3-Bromobenzamido)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations . Future research may focus on further understanding these relations and exploring new applications.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives, such as this compound, often interact with proteins or enzymes in the body . The specific role of these targets can vary widely depending on the exact nature of the interaction and the physiological context.
Mode of Action
Benzoic acid derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the target molecule, potentially altering its function .
Biochemical Pathways
For instance, they can undergo oxidation reactions at the benzylic position . This process can lead to the formation of new compounds, potentially affecting various biochemical pathways .
Pharmacokinetics
It is known that benzoic acid derivatives can be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that similar processes may occur with 3-(3-Bromobenzamido)benzoic acid, potentially influencing its bioavailability .
Result of Action
The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to structural changes in target molecules . These changes can potentially alter the function of these molecules, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of 3-(3-Bromobenzamido)benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its reactivity . Additionally, the presence of other molecules can impact the compound’s interactions with its targets .
properties
IUPAC Name |
3-[(3-bromobenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWKKZOLPGZQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromobenzamido)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987316.png)
![Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate](/img/structure/B2987321.png)
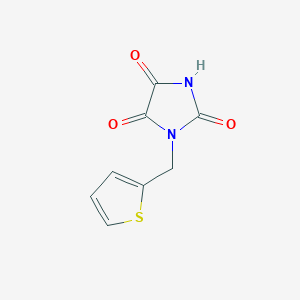
![N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide](/img/structure/B2987324.png)
